Sanggenol A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sanggenol A is a natural flavonoid that has been found to inhibit influenza A viral and pneumococcal neuraminidase . It functions as a dual-acting anti-infective agent . It also shows neuroprotective activity on glutamate-induced cell death in HT22 cells . Additionally, Sanggenol A has been reported to act as a dual inhibitor of nitrofuranone reduction mediated by the intestinal microbial nitrification reductases EcNfsA and EcNfsB .

Molecular Structure Analysis

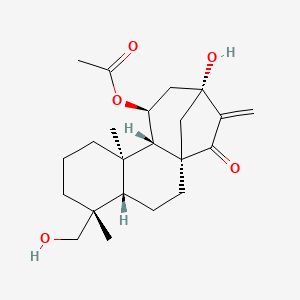

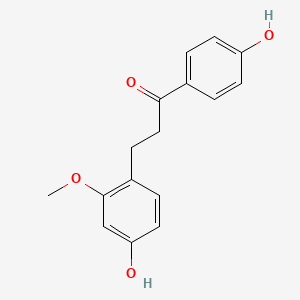

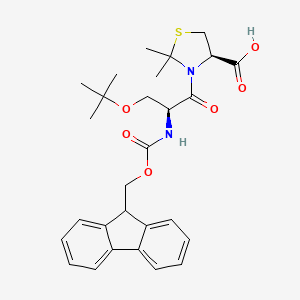

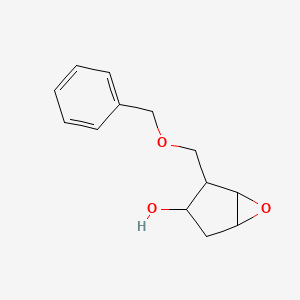

Sanggenol A has a molecular weight of 424.49 and its formula is C25H28O6 . Its structure includes 33 non-H bond(s), 15 multiple bond(s), 6 rotatable bond(s), 3 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 1 ten-membered ring(s), 1 ketone(s) (aromatic), 4 aromatic hydroxyl(s) and 1 ether(s) (aromatic) .Physical And Chemical Properties Analysis

Sanggenol A has a molecular weight of 424.49 and its formula is C25H28O6 . More detailed physical and chemical properties are not available in the retrieved data.Applications De Recherche Scientifique

Apoptotic and Anticancer Properties

- Cancer Cell Apoptosis : Sanggenol A exhibits cytotoxic and antiproliferative effects in ovarian cancer cells, promoting apoptosis by activating caspase and inhibiting NF-κB signaling (Nam et al., 2016).

- Melanoma Skin Cancer Treatment : It also induces apoptotic cell death in melanoma skin cancer cells through caspase cascades and apoptosis-inducing factor activation (Won & Seo, 2020).

- Prostate Cancer Therapy : Sanggenol A triggers apoptosis and cell cycle arrest in human prostate cancer cells via suppression of PI3K/Akt/mTOR signaling and activation of p53 (Won & Seo, 2020).

Hepatoprotective and Neuroprotective Activities

- Liver and Brain Protection : Isolated from Morus alba, Sanggenol A shows hepatoprotective and neuroprotective activities, protecting against oxidative stress in HepG2 cells and cell death in HT22 cells (Jung et al., 2015).

Anti-Inflammatory Effects

- Inhibition of Inflammation : Sanggenol A and related compounds inhibit nitric oxide production in LPS-induced RAW 264.7 cells, suggesting anti-inflammatory properties (Jung et al., 2017).

Structural Analysis and Synthesis

- Structural Elucidation : Sanggenol A's structure has been extensively analyzed using various spectroscopic methods, contributing to a better understanding of its chemical properties (Geng et al., 2010).

Mécanisme D'action

Safety and Hazards

When handling Sanggenol A, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Propriétés

IUPAC Name |

(2S)-2-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O6/c1-14(2)5-4-6-15(3)7-8-17-19(27)10-9-18(25(17)30)22-13-21(29)24-20(28)11-16(26)12-23(24)31-22/h5,7,9-12,22,26-28,30H,4,6,8,13H2,1-3H3/b15-7+/t22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNPMSYLDWCXEOI-CEMXSPGASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C=CC(=C1O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C=CC(=C1O)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)O)/C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sanggenol A | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.